molecular formula C6H7ClN2O3 B8735808 2-Amino-4-nitrophenol hydrochloride CAS No. 65407-97-8

2-Amino-4-nitrophenol hydrochloride

Cat. No. B8735808
Key on ui cas rn: 65407-97-8
M. Wt: 190.58 g/mol
InChI Key: ZNCXJJQGNNRNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04107169

Procedure details

Compound XV was prepared as in Example 12 at 180°-200° C from p-chlorobenzotrichloride and 2-amino-4-nitrophenol hydrochloride, and purified through a preheated Al2O3 column: 3.4 g of raw product melting at 205°-210° C (12% of the theory). After recrystallization from benzene: melting point 217°-218° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[CH:4][CH:3]=1.Cl.[NH2:13][C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[OH:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:23][C:15]3[CH:16]=[CH:17][C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=3[N:13]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=CC(=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified through a preheated Al2O3 column
CUSTOM
Type
CUSTOM
Details
After recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.